

# Methyl 2-methoxy-5-sulfamoylbenzoate as a pharmaceutical intermediate

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## Compound of Interest

Compound Name: **Methyl 2-methoxy-5-sulfamoylbenzoate**

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An In-depth Technical Guide to **Methyl 2-methoxy-5-sulfamoylbenzoate** as a Pharmaceutical Intermediate

## For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl 2-methoxy-5-sulfamoylbenzoate**, a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs). This document details its chemical properties, synthesis methodologies, and its application in the production of notable pharmaceuticals. Experimental protocols, quantitative data, and visual diagrams of synthetic pathways and biological mechanisms are included to support research and development efforts in medicinal chemistry and drug manufacturing.

## Chemical Properties and Identification

**Methyl 2-methoxy-5-sulfamoylbenzoate**, also known as Methyl 5-(aminosulfonyl)-2-methoxybenzoate, is a crucial building block in pharmaceutical synthesis.[\[1\]](#) Its chemical and physical properties are summarized in the table below.

Property	Value	References
CAS Number	33045-52-2	<a href="#">[1]</a>
Molecular Formula	C <sub>9</sub> H <sub>11</sub> NO <sub>5</sub> S	<a href="#">[2]</a>
Molecular Weight	245.25 g/mol	<a href="#">[2]</a>
Melting Point	175-177 °C	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Appearance	White to off-white crystalline powder	<a href="#">[4]</a>
Solubility	DMSO (Slightly), Methanol (Slightly)	<a href="#">[4]</a>
InChI Key	MKDYDRQLKPGNNU- UHFFFAOYSA-N	<a href="#">[2]</a>
SMILES	COC(=O)c1cc(ccc1OC)S(N)(=O)=O	

## Synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate

The synthesis of **Methyl 2-methoxy-5-sulfamoylbenzoate** is critical for the production of several antipsychotic drugs.[\[6\]](#)[\[7\]](#) Various synthetic routes have been developed to improve yield, purity, and environmental impact. The traditional method starting from salicylic acid involves multiple steps, including methylation, chlorosulfonation, amination, and esterification.[\[6\]](#)[\[8\]](#) More recent methods aim to shorten the process and reduce waste.[\[9\]](#)[\[10\]](#)

## Synthesis from Salicylic Acid

A common pathway involves a four-step process starting from salicylic acid.[\[8\]](#) The overall yield for this process can reach up to 63.7% with optimized reaction conditions.[\[8\]](#)[\[11\]](#)

Quantitative Data for Synthesis from Salicylic Acid[\[8\]](#)[\[11\]](#)

Step	Reaction	Yield (%)
1	Etherification	92.6
2	Sulfonyl Chloride Formation	95.7
3	Amination	75.8
4	Esterification	97.4
Overall		63.7

#### Experimental Protocol: Synthesis from Salicylic Acid[8]

A detailed, step-by-step protocol for this multi-step synthesis is outlined below, based on process optimization studies.

- Etherification: Salicylic acid is methylated to produce 2-methoxybenzoic acid. Optimal conditions can yield up to 92.6%.[\[8\]](#)[\[11\]](#)
- Sulfonylation: The resulting 2-methoxybenzoic acid is reacted with chlorosulfonic acid to yield 2-methoxy-5-chlorosulfonylbenzoic acid. A molar ratio of 1:5 (2-methoxybenzoic acid to chlorosulfonic acid) has been found to be optimal, producing yields of up to 95.7%.[\[8\]](#)[\[11\]](#)
- Amination: The sulfonyl chloride is then aminated to form 2-methoxy-5-sulfamoylbenzoic acid, with yields reaching 75.8%.[\[8\]](#)[\[11\]](#)
- Esterification: Finally, the carboxylic acid is esterified to produce **Methyl 2-methoxy-5-sulfamoylbenzoate** with a yield of 97.4%.[\[8\]](#)[\[11\]](#)

## Synthesis from 2-methoxy-5-chlorobenzoic acid methyl ester

A more efficient, one-pot synthesis method has been developed to shorten the process and improve the yield.[\[6\]](#)[\[9\]](#)[\[10\]](#) This method avoids the generation of significant industrial waste associated with the traditional route.[\[6\]](#)[\[10\]](#)

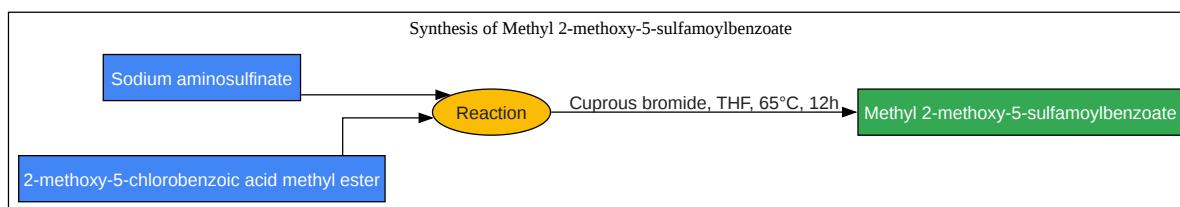
Quantitative Data for Synthesis from 2-methoxy-5-chlorobenzoic acid methyl ester[\[6\]](#)[\[9\]](#)[\[12\]](#)

Reactants	Catalyst	Solvent	Temperature (°C)	Time (h)	Yield (%)	Purity (%) (HPLC)
2-methoxy-5-chlorobenzoic acid methyl ester, sodium aminosulfinate	Cuprous bromide	Tetrahydrofuran	65	12	94.5	99.51
2-methoxy-5-chlorobenzoic acid methyl ester, sodium aminosulfinate	Cuprous bromide	Tetrahydrofuran	45	14	95.09	99.66
2-methoxy-5-chlorobenzoic acid methyl ester, sodium aminosulfinate	Cuprous chloride	Tetrahydrofuran	65	12	94.5	99.51

Experimental Protocol: Synthesis from 2-methoxy-5-chlorobenzoic acid methyl ester[6]

- To a 1000ml reaction flask equipped with a reflux apparatus, add 300g of tetrahydrofuran, 50g (0.25mol) of methyl 2-methoxy-5-chlorobenzoate, 1.8g of cuprous bromide (0.0125mol), and 25.7g (0.25mol) of sodium aminosulfonate.

- Heat the mixture to 65°C and maintain this temperature for 12 hours.
- After the reaction is complete, add 2g of activated carbon to the reaction mixture and filter while hot.
- Concentrate the filtrate under reduced pressure to obtain a dry, white crystalline powder of **Methyl 2-methoxy-5-sulfamoylbenzoate**.



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Caption: Synthesis of **Methyl 2-methoxy-5-sulfamoylbenzoate**.

## Application in Pharmaceutical Synthesis

**Methyl 2-methoxy-5-sulfamoylbenzoate** is a key intermediate in the synthesis of several antipsychotic drugs, most notably Sulpiride and its enantiomer Levosulpiride, as well as Amisulpride.<sup>[1][13][14][15]</sup> These drugs are selective antagonists of dopamine D2 receptors.<sup>[14][16]</sup>

## Synthesis of Sulpiride and Levosulpiride

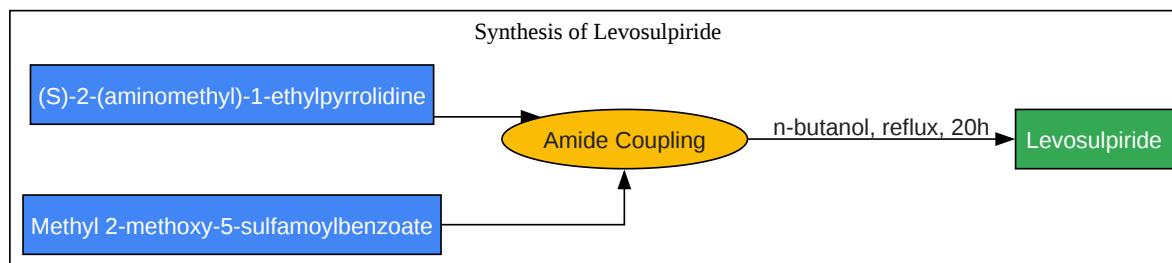
The synthesis of Sulpiride and Levosulpiride involves the amide coupling of **Methyl 2-methoxy-5-sulfamoylbenzoate** with the appropriate aminomethylpyrrolidine derivative.<sup>[6][13]</sup>

Quantitative Data for Levosulpiride Synthesis<sup>[13]</sup>

Reactants	Solvent	Reaction Time (hours)	Temperature	Molar Yield (%)
(S)-2-(aminomethyl)-1-ethylpyrrolidine, Methyl 2-methoxy-5-sulfamoylbenzoate	n-butanol	20	Reflux	75

#### Experimental Protocol: Synthesis of Levosulpiride[6][13]

- A mixture of (S)-2-(aminomethyl)-1-ethylpyrrolidine and **Methyl 2-methoxy-5-sulfamoylbenzoate** is refluxed in a high-boiling solvent such as n-butanol or ethylene glycol for 20-36 hours.[13]
- Alternatively, 49g of **Methyl 2-methoxy-5-sulfamoylbenzoate** and 26.5g of (S)-1-ethyl-2-aminomethylpyrrolidine are reacted at 90-100°C under a nitrogen atmosphere for 5 hours.[6][7]
- The reaction progress is monitored by thin-layer chromatography.[13]
- Upon completion, the reaction mixture is cooled. For the neat reaction, 50g of ethanol is added at 80°C, refluxed for 10 minutes, then cooled to 5°C and stirred for 2 hours.[6][7]
- The product is isolated by filtration, washed with ethanol, and dried at 65°C.[6][7] Purification can be further achieved by acid-base extraction followed by recrystallization.[13]



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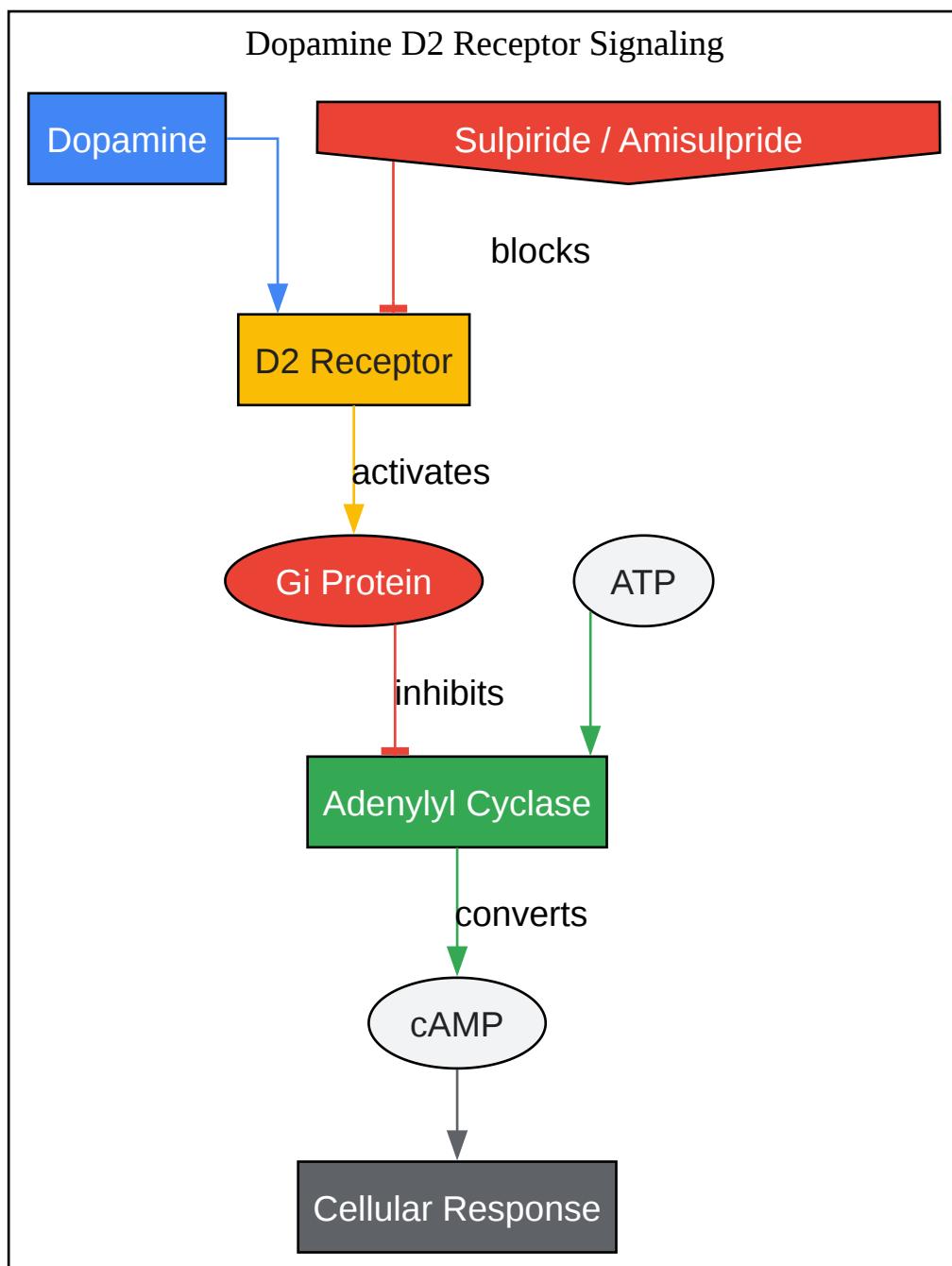
Caption: Synthesis of Levosulpiride from its key intermediates.

## Role in Amisulpride Synthesis

**Methyl 2-methoxy-5-sulfamoylbenzoate** is also a precursor in some synthetic routes to Amisulpride, another important antipsychotic medication that acts as a selective dopamine D2/D3 receptor antagonist.[14][15][17] The synthesis of Amisulpride involves several steps, with intermediates derived from **Methyl 2-methoxy-5-sulfamoylbenzoate** being crucial for building the final molecule.[15][18]

## Biological Context: Dopamine D2 Receptor Signaling Pathway

The therapeutic effect of drugs synthesized from **Methyl 2-methoxy-5-sulfamoylbenzoate**, such as Sulpiride and Amisulpride, is primarily mediated through their antagonism of the dopamine D2 receptor.[16][19][20] The D2 receptor is a G protein-coupled receptor (GPCR) that, upon activation by dopamine, inhibits adenylyl cyclase through an inhibitory G protein (Gi), leading to a decrease in intracellular cyclic AMP (cAMP) levels.[16][20] By blocking this receptor, these antipsychotic drugs modulate dopaminergic neurotransmission.[16][21]



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Caption: Dopamine D2 receptor signaling pathway and antagonism.

This guide serves as a foundational resource for professionals engaged in the research, development, and manufacturing of pharmaceuticals derived from **Methyl 2-methoxy-5-**

**sulfamoylbenzoate.** The provided data and protocols are intended to facilitate further innovation and process optimization in this critical area of medicinal chemistry.

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